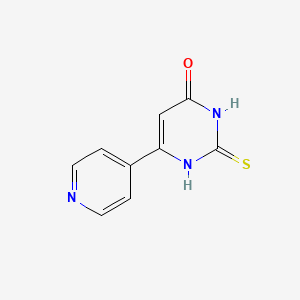

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one

Vue d'ensemble

Description

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and any catalysts that may be required .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has been conducted on the synthesis and properties of derivatives similar to 6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which are important for understanding their chemical behavior and potential applications. For example, derivatives have been synthesized through condensation reactions, offering insights into their chemical reactivity and structural characteristics. These compounds exhibit susceptibility to nucleophilic additions due to their quinonoid cross-conjugated π-electron system, leading to various covalent adducts. Such studies are crucial for developing novel compounds with enhanced properties and functionalities (Hübsch & Pfleiderer, 1988).

Biological Activities

The pyrimidine derivatives have shown a wide range of biological activities, which is significant for the development of new therapeutic agents. Studies on these compounds have revealed their potential in areas such as antihypertensive and anti-ulcer activities, highlighting the diverse pharmacological profiles that can be achieved through structural modifications of the pyrimidine core. For instance, certain synthesized dihydropyrimidines have been evaluated for their antihypertensive activity, providing valuable insights into the structure-activity relationship within this class of compounds (Rana, Kaur, & Kumar, 2004).

Antimicrobial and Cytotoxic Activities

Further research has explored the antimicrobial and cytotoxic activities of pyrimidine derivatives, which are critical for the discovery of new drugs with potential applications in treating cancer and infections. For instance, new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been synthesized and characterized, with their cytotoxic activities tested against various cancer cell lines. These studies contribute to the ongoing search for compounds with selective toxicity towards cancer cells, offering promising leads for anticancer drug development (Kökbudak et al., 2020).

Antimicrobial Evaluation

Derivatives of 6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have also been evaluated for their antimicrobial activities, which is essential for identifying new compounds that can combat microbial resistance. Studies have synthesized and tested various derivatives for their efficacy against bacterial and fungal strains, providing a foundation for the development of new antimicrobial agents (Gomha et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been reported to have anticancer activity and inhibitory activity against CDK2 , suggesting potential targets in these areas.

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or other non-covalent interactions

Biochemical Pathways

If the compound does indeed act as a cdk2 inhibitor as suggested by some studies , it could potentially affect cell cycle regulation and other related pathways.

Result of Action

Similar compounds have demonstrated anticancer activity and inhibitory activity against CDK2 , suggesting potential effects in these areas.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTQZVFHWWTISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2856890.png)

![rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans](/img/structure/B2856893.png)

![ethyl 7-(2-methylpropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2856904.png)

![6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856905.png)

![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2856908.png)

![3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)